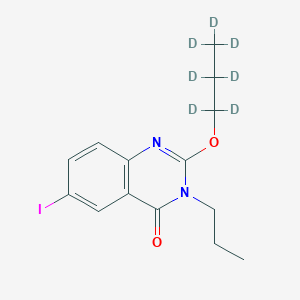

Proquinazid D7

Description

Contextual Overview of Proquinazid (B71954) as an Agricultural Fungicide

The metabolism of proquinazid in biological systems is extensive, involving reactions such as phenyl ring hydroxylation and hydroxylation of its side chains. apvma.gov.au It is registered for use in numerous countries and is considered a valuable tool in modern agricultural practices for improving crop quality and yield by controlling fungal infections. apvma.gov.auontosight.ai

Table 1: Chemical Properties of Proquinazid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-iodo-2-propoxy-3-propylquinazolin-4-one | nih.gov |

| CAS Number | 189278-12-4 | nih.gov |

| Molecular Formula | C14H17IN2O2 | nih.gov |

| Molecular Weight | 372.20 g/mol | nih.gov |

| Water Solubility | 0.93 mg/l at 25° C (pH 7) | agropages.com |

| Mode of Action | Inhibition of spore germination and appressorium formation | apvma.gov.aucorteva.co.nz |

| Fungicide Group | Quinazolinones (FRAC Group 13) | apvma.gov.aucorteva.co.za |

Rationale and Specific Advantages of Deuterated Analogs (e.g., Proquinazid D7) in Contemporary Research

Deuterated analogs are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612) (D), a stable isotope of hydrogen. ontosight.ai this compound is the deuterium-labeled version of proquinazid, specifically 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one. lgcstandards.com The rationale for creating and using such deuterated compounds in modern research is multifaceted, with significant advantages, particularly in analytical chemistry and drug development. acs.orgacs.org

One of the most critical applications of deuterated analogs is their use as internal standards in quantitative analysis, especially in methods using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com An internal standard is a known amount of a compound added to a sample to correct for variations during analysis. scispace.comchromsystems.com Deuterated standards are considered the gold standard for this purpose. diagnosticsworldnews.com

The specific advantages of using deuterated analogs like this compound include:

Enhanced Accuracy and Precision in Quantification: Deuterated internal standards have chemical and physical properties nearly identical to their non-labeled counterparts (the analyte). scispace.com This means they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. foodriskmanagement.comtexilajournal.com By comparing the signal of the known amount of the deuterated standard to the signal of the analyte, researchers can correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. clearsynth.comtexilajournal.com

Improved Method Reliability: Using a deuterated standard compensates for potential errors in sample preparation, such as extraction efficiency and sample loss. scispace.comtexilajournal.com Because the standard behaves just like the analyte, any loss of the analyte during preparation will be mirrored by a proportional loss of the standard, ensuring the final calculated concentration remains accurate.

Metabolic and Pharmacokinetic Studies: The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic processes due to the kinetic isotope effect. symeres.comnih.gov This property is exploited in drug discovery to create "metabolic switching," where deuteration can slow down the metabolism of a drug, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites. acs.orgnih.gov While this compound is primarily used as an analytical standard, this principle underlies a major area of deuterated compound research. lgcstandards.commedchemexpress.com

Non-Radioactive Tracing: Like other stable isotope-labeled compounds, deuterated analogs serve as excellent non-radioactive tracers for metabolism studies, allowing researchers to track the disposition of a compound without the safety concerns associated with radiolabeling. acs.orgacs.org

This compound is used as an analytical reference standard, for example, in the determination of proquinazid residues in environmental or agricultural samples. lgcstandards.com Its use ensures that such analyses are robust, reliable, and accurate. clearsynth.com

Table 3: Advantages of Deuterated Analogs in Research

| Advantage | Description | Application Example | Source(s) |

|---|---|---|---|

| Ideal Internal Standard | Co-elutes with the analyte and shows similar behavior in MS, correcting for matrix effects and ionization suppression. | Quantitative analysis of pesticides like proquinazid in food and environmental samples. | clearsynth.comscispace.comfoodriskmanagement.com |

| Increased Accuracy | Compensates for variability in sample preparation, injection volume, and instrument response. | Achieving precise measurements in bioanalytical assays. | clearsynth.comscispace.comtexilajournal.com |

| Metabolic Switching | Can slow down metabolism at the site of deuteration, potentially improving a drug's pharmacokinetic profile. | Development of drugs with enhanced efficacy and safety. | acs.orgnih.gov |

| Mechanistic Insight | The kinetic isotope effect can be used to study the mechanisms of chemical and enzymatic reactions. | Investigating the mode of action of drugs or pesticides. | symeres.comacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H17IN2O2 |

|---|---|

Molecular Weight |

379.24 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one |

InChI |

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2 |

InChI Key |

FLVBXVXXXMLMOX-JVLKTEDCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation

Strategies for Site-Specific Deuteration in Complex Organic Molecules

Introducing deuterium (B1214612) at a specific position within a complex molecule without altering the rest of the structure is a significant synthetic challenge. Chemists have developed a variety of techniques to achieve this site-selectivity. snnu.edu.cn These methods are often categorized as either early-stage incorporation, where a deuterated building block is used in the synthesis, or late-stage functionalization, where deuterium is introduced into the fully formed molecule. google.com

Key strategies include:

Hydrogen Isotope Exchange (HIE): This is one of the most common methods, where C-H bonds are directly replaced with C-D bonds. snnu.edu.cn This can be catalyzed by transition metals like palladium, platinum, or rhodium, often using deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) as the deuterium source. google.comthieme-connect.com For heterocyclic compounds, metal-free HIE methods have also been developed, for instance, using a strong base in a deuterated solvent to selectively deuterate positions adjacent to a heteroatom. chemrxiv.org

Use of Deuterated Reagents: This approach involves incorporating a building block that already contains the deuterium atoms at the desired positions. This can range from simple reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions to more complex, pre-labeled precursors for use in cross-coupling or condensation reactions. nih.gov

Catalytic Reduction: The reduction of double bonds, triple bonds, or other functional groups using deuterium gas (D₂) and a metal catalyst is a straightforward way to introduce deuterium.

Deconstructive Deuteration: This novel approach involves using a functional group as a temporary "handle" to direct deuteration to a specific site. The handle is then removed, leaving the deuterated molecule. For example, a ketone can be used as a traceless activating group to achieve site-specific deuteration. nih.gov

A summary of common deuteration strategies is presented below.

| Strategy | Description | Deuterium Source | Typical Application | Reference |

| Metal-Catalyzed HIE | Direct replacement of C-H with C-D bonds using a transition metal catalyst. | D₂O, D₂ gas | Late-stage deuteration of arenes and heterocycles. | thieme-connect.com |

| Base-Mediated HIE | Use of a base to deprotonate a C-H bond, followed by quenching with a deuterium source. | DMSO-d₆, D₂O | Deuteration of acidic C-H protons, such as those ortho to N-oxides. | chemrxiv.org |

| Deuterated Building Blocks | Synthesis using a precursor molecule that is already isotopically labeled. | N/A | Total synthesis where a specific labeled fragment is required. | nih.gov |

| Deacylative Deuteration | A ketone functional group acts as a traceless handle to direct deuteration before being removed. | D₂O | Site-specific deuteration of alkyl chains. | nih.gov |

Optimized Synthetic Routes for Proquinazid (B71954) D7

The synthesis of Proquinazid D7 leverages the established chemistry for creating the quinazolinone scaffold, adapted to incorporate the deuterated propoxy group. The parent compound, Proquinazid, is typically synthesized in a few steps from 2-amino-5-iodobenzoic acid. plos.orgcsic.es

The optimized synthesis for this compound is a multi-step process that utilizes a deuterated precursor to install the labeled propoxy-d7 group. A plausible and efficient synthetic route is as follows:

Amide Formation: The synthesis begins with the reaction of 2-amino-5-iodobenzoic acid with propionyl chloride. This forms the corresponding amide intermediate, 2-(propionylamino)-5-iodobenzoic acid.

Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to induce cyclization and form an intermediate chloro-quinazoline.

N-Alkylation: The subsequent reaction with propylamine (B44156) introduces the propyl group at the N-3 position of the quinazolinone ring system.

Deuterated Alkoxy Group Installation: The final and crucial step is the nucleophilic substitution reaction to introduce the deuterated propoxy group. The chloro-quinazoline intermediate is reacted with sodium propoxide-d7, which is prepared in situ from propan-d7-ol and a strong base like sodium hydride. This substitution yields the final product, this compound (6-Iodo-2-propoxy-d7-3-propyl-4(3H)-quinazolinone).

The key to this synthesis is the use of high-purity propan-d7-ol as the deuterium source, ensuring high levels of isotopic enrichment in the final product. Optimization of this route involves carefully controlling reaction conditions, particularly in the final substitution step, to maximize yield and prevent any potential H/D scrambling.

Advanced Techniques for Characterization of Isotopic Enrichment and Purity

After synthesis, it is imperative to confirm the chemical purity, the degree of isotopic enrichment, and the specific location of the deuterium atoms in the this compound molecule. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium labels. In ¹H NMR, the absence of signals from the propoxy group confirms successful deuteration at that site. ¹³C NMR can show the characteristic splitting patterns of carbons bonded to deuterium. Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic purity and enrichment. By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between the unlabeled compound and its various deuterated isotopologues (d1, d2, ... d7). almacgroup.com The relative intensities of these peaks in the mass spectrum allow for a precise calculation of the percentage of isotopic enrichment. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the deuterated product from any chemical impurities before it enters the mass spectrometer. This ensures that the isotopic enrichment calculation is accurate and not skewed by co-eluting species. almacgroup.com

Isotope Dilution Mass Spectrometry (IDMS): This is a quantitative technique used to certify the concentration of isotopically labeled standards. It involves using a known amount of a certified standard to accurately determine the quantity of the labeled compound. nih.gov

The table below summarizes the roles of these analytical techniques.

| Technique | Principle | Information Obtained | Reference |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the site of deuteration and overall molecular structure. | rsc.org |

| HRMS | Measures mass-to-charge ratio with very high precision. | Determines isotopic enrichment percentage and confirms molecular formula. | rsc.orgalmacgroup.com |

| LC-MS | Separates compounds chromatographically before MS analysis. | Assesses chemical purity and provides mass information on separated components. | almacgroup.com |

| IDMS | Quantitative analysis using isotopically labeled standards. | Certifies the concentration and purity of the final labeled product. | nih.gov |

Advanced Analytical Methodologies Leveraging Proquinazid D7

Quantitative Analysis Applications using Proquinazid (B71954) D7 as an Internal Standard

The use of an internal standard is a powerful technique in analytical chemistry to improve the precision and accuracy of quantitative analysis. scioninstruments.com An internal standard is a compound added in a constant amount to the sample, calibration standards, and blanks. scioninstruments.com Proquinazid D7 is an ideal internal standard for the analysis of proquinazid because it is chemically almost identical to the analyte but has a different mass due to the presence of seven deuterium (B1214612) atoms. lgcstandards.com This subtle difference allows it to be distinguished by mass spectrometry, while its similar chemical and physical properties ensure it behaves almost identically to proquinazid during sample preparation and analysis. This co-elution and similar behavior help to compensate for variations in sample extraction, cleanup, and instrument response. scioninstruments.comsigmaaldrich.cn

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the determination of pesticide residues in various matrices. eurl-pesticides.euresearchgate.netmdpi.com The development and validation of LC-MS/MS methods for proquinazid analysis often involve the use of this compound as an internal standard. sigmaaldrich.cn

Method development typically begins with the optimization of chromatographic conditions to achieve good separation of proquinazid from other matrix components. This involves selecting an appropriate LC column (e.g., C18) and mobile phase composition. eurl-pesticides.eu The mass spectrometer is then tuned to detect proquinazid and this compound. This is usually done in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity and sensitivity. eurl-pesticides.eueurl-pesticides.eu

Validation of the method is performed to ensure its reliability and is typically carried out according to international guidelines. researchgate.netmdpi.com Key validation parameters include:

Linearity: A calibration curve is constructed by plotting the ratio of the peak area of proquinazid to the peak area of this compound against the concentration of proquinazid. A linear relationship is expected over a defined concentration range.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are assessed by analyzing spiked samples at different concentration levels. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Matrix Effects: The influence of the sample matrix on the ionization of the analyte is evaluated. The use of an isotope-labeled internal standard like this compound is particularly effective at compensating for matrix effects. sigmaaldrich.cn

A study on the determination of various pesticides in spices using LC-MS/MS demonstrated satisfactory results for linearity, sensitivity, and recovery for a wide range of compounds. eurl-pesticides.eu Similarly, a validated LC-MS/MS method for analyzing micronutrients in human plasma using a surrogate matrix showed excellent linearity and accuracy. nih.gov These examples highlight the robustness of LC-MS/MS methods when properly developed and validated, a process greatly enhanced by the use of internal standards like this compound.

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of semi-volatile compounds like proquinazid. researchgate.netmdpi.com Similar to LC-MS/MS, the development of GC-MS/MS methods benefits significantly from the use of this compound as an internal standard.

The development process involves optimizing the GC separation conditions, such as the column type (e.g., DB-5ms), temperature program, and injection mode. eurl-pesticides.euresearchgate.net For detection, the MS/MS is operated in MRM mode to ensure high selectivity and sensitivity for both proquinazid and this compound. eurl-pesticides.euresearchgate.net

Method validation for GC-MS/MS follows similar principles to LC-MS/MS, assessing linearity, accuracy, precision, and LOQ. researchgate.netmdpi.commdpi.com For instance, a GC-MS/MS method for determining fungicides in rice was validated, showing good linearity, precision, and recoveries. researchgate.net Another study detailed the development of a GC-MS method for 41 drugs in blood, which was validated for accuracy and precision with acceptable results. mdpi.com The use of an internal standard in these methods is crucial for correcting for any variability during the analytical process. mtoz-biolabs.com

Optimization of Sample Preparation Techniques for Diverse Environmental and Biological Matrices (non-human)

The complexity of environmental and biological samples necessitates an efficient sample preparation step to extract the analyte of interest and remove interfering components. chromatographyonline.comnih.gov The goal is to obtain a clean extract that is compatible with the analytical instrument. mdpi.com Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). chromatographyonline.comorientjchem.org

The addition of this compound at the beginning of the sample preparation process is a key strategy. scioninstruments.com Because it behaves almost identically to proquinazid, any loss of the analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the internal standard. sigmaaldrich.cn This allows for accurate correction of the final result, leading to more reliable and reproducible data.

For example, the QuEChERS method, widely used for pesticide residue analysis in food and environmental samples, involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE. researchgate.neteurl-pesticides.eu The use of this compound in this procedure would compensate for any variations in extraction efficiency or matrix effects. sigmaaldrich.cn Similarly, for water samples, SPE is a common technique to concentrate the analyte and remove impurities. mdpi.com Again, the early addition of this compound ensures that the final calculated concentration is accurate, even if the recovery of the analyte is not 100%.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. wikipedia.orgepa.gov It is considered a primary ratio method because it relies on the measurement of an isotope ratio. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte (proquinazid). wikipedia.orgosti.gov

After adding the spike, the sample is homogenized to ensure that the isotopic standard is thoroughly mixed with the native analyte. osti.gov The mixture is then processed, and the isotopic ratio of the analyte is measured by a mass spectrometer. osti.gov Because the amount of the added spike is known, the unknown concentration of the analyte in the original sample can be calculated from the altered isotope ratio.

A key advantage of IDMS is that after the spike and analyte have equilibrated, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the measurement, as the isotope ratio remains unchanged. epa.gov This makes IDMS particularly robust for analyzing complex matrices where analyte loss is common. epa.gov The precision of IDMS is typically very high, with relative standard deviations of less than 1%. wikipedia.org

The implementation of IDMS for proquinazid analysis would involve the following steps:

A known mass of the sample is taken.

A precisely known amount of this compound is added to the sample.

The sample is thoroughly mixed and processed to extract the analyte and the internal standard.

The extract is analyzed by LC-MS/MS or GC-MS/MS, and the ratio of the signal from proquinazid to that of this compound is measured.

This ratio is then used, along with the known amount of added this compound, to calculate the concentration of proquinazid in the original sample.

Complementary Chromatographic and Spectroscopic Techniques

While LC-MS/MS and GC-MS/MS are the primary techniques for the analysis of proquinazid using this compound, other complementary techniques can also be employed. For instance, high-performance liquid chromatography with diode array detection (HPLC-DAD) has been used for the analysis of proquinazid in pesticide formulations. mst.dk However, this technique is less sensitive and selective than mass spectrometric methods and is generally not suitable for trace residue analysis.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have also been developed for the rapid screening of proquinazid. researchgate.net These methods are based on the specific binding of an antibody to the target analyte. While immunoassays can be cost-effective and provide rapid results, they are generally considered screening methods and positive results often require confirmation by a more definitive technique like LC-MS/MS or GC-MS/MS. researchgate.net The development of these immunoassays can be complex, requiring the synthesis of haptens and the production of specific antibodies. researchgate.net

Mechanistic Investigations of Fungicidal Action and Fungal Resistance

Elucidation of Molecular Targets and Binding Interactions of Proquinazid (B71954)

Proquinazid, a quinazolinone fungicide, is recognized for its specific and potent activity against powdery mildew fungi. mdpi.comcorteva.co.nz Its primary mode of action is the inhibition of signal transduction pathways essential for the early stages of fungal development. researchgate.netagriculture.gov.ie While the precise biochemical target site of proquinazid has not been definitively identified, research indicates that it interferes with the signal communication necessary for infection. researchgate.netcabidigitallibrary.org Unlike many other fungicides, proquinazid's fungicidal activity does not appear to stem from the inhibition of sterol biosynthesis or mitochondrial respiration. cabidigitallibrary.orgufl.edu

The fungicidal effect is most pronounced during the initial phases of pathogen attack. At high concentrations, proquinazid directly inhibits spore germination. cabidigitallibrary.org However, at lower, more commercially relevant concentrations, it does not prevent germination but specifically disrupts the formation and development of the appressorium, a specialized infection structure. cabidigitallibrary.orgagropages.com This disruption prevents the fungus from penetrating the host plant's tissues. agropages.com

Studies on Blumeria graminis f. sp. hordei, the barley powdery mildew fungus, have shown that proquinazid perturbs conidial morphogenesis, an effect similar to that of another mildew-specific fungicide, quinoxyfen (B1680402). researchgate.net Despite this similarity, gene-expression analyses suggest that their molecular targets within the signal transduction pathway may differ. mdpi.comresearchgate.net For instance, the expression of a Ras-type GTPase activating gene, which has been implicated in quinoxyfen resistance, is affected differently by proquinazid. researchgate.net This suggests that while both fungicides interfere with signal transduction, they may bind to different molecular components of this pathway. mdpi.comresearchgate.net The molecule Proquinazid D7, being a deuterated form of proquinazid, is expected to have identical molecular targets and binding interactions, as isotopic labeling does not alter its chemical reactivity in this context. medchemexpress.comlgcstandards.com

Perturbation of Fungal Biochemical and Cellular Pathways

Proquinazid's interference with signal transduction leads to significant disruption of several key fungal processes. The primary observed effects are the inhibition of spore germination and the malformation of appressoria. corteva.co.nzcorteva.co.za This indicates a targeted disruption of the signaling cascade that governs these early infection events. researchgate.net

Beyond its direct effects on the fungus, proquinazid has also been shown to modulate the host plant's defense responses. In studies using Arabidopsis thaliana, proquinazid treatment stimulated the expression of host genes associated with systemic acquired resistance (SAR). cabidigitallibrary.org These include genes involved in:

Ethylene-mediated response pathways cabidigitallibrary.org

Phytoalexin biosynthesis cabidigitallibrary.org

Cell wall strengthening cabidigitallibrary.org

Production of reactive oxygen species (ROS) cabidigitallibrary.org

Pathogenesis-related (PR) genes cabidigitallibrary.org

Interestingly, this induction of host defenses does not appear to rely on the salicylic (B10762653) acid (SA) or jasmonic acid (JA) pathways, which are common in other induced resistance scenarios. cabidigitallibrary.org This suggests a novel mechanism of action that combines direct fungicidal activity with the stimulation of the plant's own defense systems. cabidigitallibrary.org The fungicide essentially alters the normal host response to pathogen attack, creating an environment less conducive to fungal proliferation. cabidigitallibrary.org

The table below summarizes the key fungal and host pathways affected by proquinazid.

| Affected Organism | Pathway/Process | Observed Effect of Proquinazid | Reference |

|---|---|---|---|

| Fungus (e.g., Blumeria graminis) | Signal Transduction | Interference with early signaling required for infection. | researchgate.net |

| Fungus (e.g., Blumeria graminis) | Spore Germination | Inhibited at high concentrations. | cabidigitallibrary.orgagropages.com |

| Fungus (e.g., Blumeria graminis) | Appressorium Formation | Inhibited or perturbed, preventing host penetration. | corteva.co.nzcabidigitallibrary.org |

| Host Plant (e.g., Arabidopsis thaliana) | Host Defense Gene Expression | Stimulated expression of genes related to resistance responses. | cabidigitallibrary.org |

| Host Plant (e.g., Arabidopsis thaliana) | Ethylene-Mediated Response | Upregulation of associated genes. | cabidigitallibrary.org |

| Host Plant (e.g., Arabidopsis thaliana) | Phytoalexin Biosynthesis | Upregulation of associated genes. | cabidigitallibrary.org |

Isotope-Assisted Approaches in Mode of Action Studies

Isotopically labeled compounds, such as this compound, are invaluable tools in mechanistic and metabolic studies of fungicides. medchemexpress.commedchemexpress.com The substitution of hydrogen atoms with deuterium (B1214612) (as in D7) creates a heavier, stable isotope-labeled version of the molecule that can be readily distinguished from its unlabeled counterpart by mass spectrometry. medchemexpress.comdigitellinc.com This allows researchers to trace the fate of the compound in complex biological and environmental systems. digitellinc.comresearchgate.net

While specific studies detailing the use of this compound in tracing biochemical reactions are not prevalent in publicly available literature, the principles of isotope-assisted approaches are well-established in fungicide research. apsnet.orgacs.org These methods are crucial for:

Metabolite Identification: In animal, plant, and soil metabolism studies, radiolabeled (e.g., with Carbon-14) or stable isotope-labeled (e.g., with Deuterium or Carbon-13) fungicides are administered. digitellinc.comunit.no Subsequent analysis can identify and quantify the resulting metabolites, providing a comprehensive picture of the degradation pathways. digitellinc.comunit.no For example, studies on proquinazid metabolism have identified hydroxylation of the propyl and propoxy side chains and phenyl ring as major reactions. unit.no

Quantification of Residues: Isotope labeling allows for the accurate quantification of non-extractable residues (NER) in environmental fate studies, helping to understand the long-term behavior of the fungicide in soil and other matrices. researchgate.net

Elucidating Mechanisms: By tracking the labeled molecule, researchers can determine its uptake, translocation, and localization within the plant and the fungal pathogen. apsnet.org This can provide clues about its mode of action and the basis of its selective toxicity. Isotope labeling studies have been used to verify intermediates in biochemical pathways affected by agrochemicals. acs.org

The use of this compound would enable precise tracking and differentiation from endogenous compounds, facilitating detailed analysis of its metabolic fate and helping to confirm its interactions within fungal and plant cells without the need for radioactive tracers. medchemexpress.comdigitellinc.com

Mechanisms of Acquired Fungal Resistance to Proquinazid

The Fungicide Resistance Action Committee (FRAC) classifies proquinazid in Group 13, designating its mode of action as signal transduction inhibition. agriculture.gov.iefrac.info This group is considered to have a medium risk for the development of resistance. agriculture.gov.ienzpps.org The emergence of fungal populations with reduced sensitivity to fungicides is a significant concern in agriculture, driven by the strong selection pressure exerted by repeated applications. frac.info

The primary mechanism of resistance to many site-specific fungicides involves modifications at the fungicide's target site. frac.infonih.gov This typically occurs through mutations in the gene encoding the target protein, which reduces the binding affinity of the fungicide, thereby diminishing its inhibitory effect. nih.gov

While the specific target of proquinazid is not yet known, the molecular basis of resistance has been investigated in the context of its chemical relative, quinoxyfen. For other fungicide classes with known targets, specific mutations are well-documented. For example:

Benzimidazoles (FRAC Group 1): Resistance is commonly due to mutations like E198A/G/K in the β-tubulin gene. frac.info

QoI Fungicides (FRAC Group 11): The G143A mutation in the cytochrome b gene is a frequent cause of resistance. frac.info

SDHI Fungicides (FRAC Group 7): Mutations in the succinate (B1194679) dehydrogenase (sdh) gene lead to resistance. frac.info

For azanaphthalene fungicides like proquinazid, resistance mechanisms are still being elucidated. nih.gov Besides target site modification, other potential mechanisms include the overexpression of the target gene or increased efflux of the fungicide out of the fungal cell via transporters, such as those from the ATP-binding cassette (ABC) family. nih.govnih.gov

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to another, typically one with the same or a very similar mode of action. frac.info

Significant research has been conducted on the cross-resistance between proquinazid and quinoxyfen, another Group 13 fungicide. frac-argentina.orgnih.gov Studies have demonstrated a clear positive correlation between the sensitivities to these two compounds, particularly in Erysiphe necator, the causal agent of grapevine powdery mildew. mdpi.comnih.gov

The key findings on cross-resistance are summarized below:

| Fungal Species | Fungicide Comparison | Cross-Resistance Observation | Correlation Coefficient (r) | Reference |

|---|---|---|---|---|

| Erysiphe necator (Grape Powdery Mildew) | Proquinazid vs. Quinoxyfen | A strong positive correlation in sensitivity was found. Isolates less sensitive to quinoxyfen are also less sensitive to proquinazid. | 0.874 | nih.gov |

| Blumeria graminis f. sp. tritici (Wheat Powdery Mildew) | Proquinazid vs. Quinoxyfen | A positive correlation was found, but it was weaker than in E. necator. Proquinazid remained highly active against quinoxyfen-resistant isolates. | 0.617 | nih.gov |

| Blumeria graminis f. sp. tritici | Proquinazid vs. Tebuconazole, Fenpropimorph, Fenpropidin, Cyprodinil, Kresoxim-methyl | No cross-resistance was observed. Proquinazid was equally effective against isolates sensitive or resistant to these other fungicides. | Not Applicable | nih.gov |

These findings have important implications for resistance management. frac-argentina.org Due to the demonstrated cross-resistance, especially in E. necator, it is recommended that proquinazid and quinoxyfen be managed together as a single group. frac-argentina.orgnih.gov Proquinazid shows no cross-resistance with fungicides from different FRAC groups, such as DMIs (tebuconazole), amine/morpholine fungicides (fenpropimorph, fenpropidin), anilinopyrimidines (cyprodinil), or QoIs (kresoxim-methyl), making it a valuable tool for rotation or mixture strategies to combat resistance. nih.gov

Metabolic and Environmental Degradation Pathway Elucidation

Application of Deuterated Proquinazid (B71954) in Tracing Metabolic Fates within Plant Systems

The use of deuterated Proquinazid (Proquinazid D7) is instrumental in tracing its metabolic journey within plants. By introducing a "heavy" isotope of hydrogen (deuterium) into the proquinazid molecule, researchers can distinguish the parent compound and its subsequent metabolites from naturally occurring compounds within the plant. nih.govmdpi.com This labeling does not significantly alter the chemical properties of the molecule, allowing it to behave in a manner identical to its non-labeled counterpart under biological conditions.

When this compound is applied to plants, it undergoes a series of metabolic transformations. europa.eu The deuterium (B1214612) label acts as a tracer, enabling scientists to follow the distribution and transformation of the fungicide. nih.gov This approach has revealed that the metabolism of proquinazid in plants is extensive. Key metabolic reactions include hydroxylation of the phenyl ring and modifications to the propyl and propoxy side chains, as well as hydrolysis of these side chains.

Studies on apple fruit, for instance, show that metabolic degradation proceeds through two primary routes: (1) the loss of the iodine substituent to form the metabolite IN-MM671, followed by O-dealkylation of the propoxy side chain to create IN-MM991, or (2) direct O-dealkylation to yield IN-MM986. bund.de These initial metabolites are then further processed and conjugated into more polar compounds. bund.de The ability to track the deuterated forms of these metabolites provides clear evidence of the metabolic pathways at play.

Investigation of Microbial and Abiotic Degradation in Environmental Compartments

Beyond the plant itself, understanding the fate of proquinazid in environmental compartments like soil and water is critical. This compound aids in these investigations by allowing for precise measurement of degradation rates and the identification of breakdown products.

In soil, both microbial and abiotic processes contribute to the degradation of proquinazid. mdpi.comacademicjournals.orgnotesworld.in Aerobic soil metabolism studies have shown that proquinazid degrades, with the rate being influenced by factors such as temperature and microbial activity. bund.denih.gov For example, under aerobic conditions in the dark at 20°C, several key metabolites are formed. bund.de The major metabolite, IN-MM671, is found to be medium persistent, while IN-MM986 and IN-MM991 are moderately persistent. bund.de The use of deuterated standards in these studies helps to accurately quantify the diminishing levels of the parent compound and the emergence of its metabolites over time.

In aquatic environments, abiotic processes such as photolysis (degradation by light) play a significant role. notesworld.inencyclopedia.pub Studies have shown that proquinazid is rapidly broken down by simulated sunlight in water. The major photolysis products identified include IN-MM671, IN-MM986, IN-MM991, and IN-MT884. The distinct mass of this compound and its subsequent deuterated degradation products allows for their unambiguous detection against a complex environmental matrix.

| Environmental Compartment | Degradation Process | Key Findings | Major Metabolites |

|---|---|---|---|

| Plant (Apple Fruit) | Metabolism | Extensive metabolism via de-iodination and O-dealkylation. bund.de | IN-MM671, IN-MM986, IN-MM991 bund.de |

| Soil (Aerobic) | Microbial Degradation | Parent compound degrades to form persistent and moderately persistent metabolites. bund.de | IN-MM671, IN-MM986, IN-MM991 bund.de |

| Water | Abiotic Photolysis | Rapid degradation under simulated sunlight. | IN-MM671, IN-MM986, IN-MM991, IN-MT884 |

Identification and Structural Characterization of Primary and Secondary Metabolites using D7 as a Tracer

A significant advantage of using this compound is the simplification of metabolite identification and structural characterization. The known mass difference between the deuterated and non-deuterated forms provides a clear signature in mass spectrometry analysis. lgcstandards.com When analyzing samples from plant or environmental matrices, researchers can specifically look for this isotopic pattern to pinpoint potential metabolites.

The primary metabolites of proquinazid, such as those resulting from initial hydroxylation, de-iodination, or side-chain cleavage, retain the deuterium label, albeit potentially in a modified form. bund.de This allows for their confident identification. For instance, the detection of a deuterated version of IN-MM671 confirms its origin from the applied this compound.

Further metabolism can lead to secondary metabolites, often formed through conjugation with endogenous molecules like sugars (glycosides) or amino acids. europa.eu The presence of the deuterium label in these larger, more complex molecules is a powerful tool for confirming their identity and relationship to the parent fungicide. This detailed structural information is crucial for building a complete picture of the metabolic pathway.

Kinetic Isotope Effects (KIE) in Biotransformation Processes

The study of kinetic isotope effects (KIE) provides deeper insights into the mechanisms of chemical reactions, including the biotransformation of pesticides. libretexts.orgwikipedia.org A KIE is observed when replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes. baranlab.org

In the context of this compound, the replacement of hydrogen with deuterium can lead to a primary KIE if a C-H bond is broken in the rate-determining step of a metabolic reaction. wikipedia.org For example, if the hydroxylation of the propyl side chain is the slowest step in a particular metabolic pathway, the rate of this reaction may be slower for this compound compared to the non-labeled compound. Measuring this difference in reaction rates (the kH/kD ratio) can confirm that C-H bond cleavage is a key part of the reaction mechanism. libretexts.org

Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.orgwikipedia.org These effects, though smaller, can provide valuable information about the transition state of the reaction. wikipedia.org Studying KIEs in the metabolism of this compound can therefore help to elucidate the enzymatic mechanisms responsible for its degradation. nih.gov

Mass Spectrometry-Based Approaches for Degradation Pathway Mapping

Mass spectrometry (MS) is the central analytical technique for studies involving isotopically labeled compounds like this compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can accurately determine the elemental composition of ions, allowing for the confident identification of metabolites. mdpi.com

When analyzing a sample treated with this compound, the mass spectrometer can be programmed to specifically search for the characteristic isotopic signature of deuterium. This involves looking for pairs of peaks separated by the mass difference between the deuterated and non-deuterated fragments. This "isotope pattern" filtering significantly reduces the complexity of the data and allows for the rapid identification of potential metabolites.

Environmental Transport and Persistence Studies

Adsorption and Desorption Dynamics in Soil and Sediment Systems

The mobility of a pesticide in the environment is significantly influenced by its adsorption to soil and sediment particles. Adsorption/desorption studies are crucial for predicting a chemical's distribution in soil, water, and air, and its availability for degradation, uptake by organisms, and potential for leaching or runoff. fera.co.uk

For Proquinazid (B71954), the Freundlich adsorption coefficient (Kf) has been determined to be 185.6 mL g⁻¹, with a range of 105.8-330.0 mL g⁻¹ reported in the EU 2022 dossier. herts.ac.uk The soil organic carbon-normalized adsorption coefficient (Koc) was found to be 13073 mL g⁻¹, with a reported range of 8850-17636 mL g⁻¹. herts.ac.uk These high values indicate that proquinazid is non-mobile in soil. herts.ac.uk The Freundlich exponent (1/n) of 0.939, with a range of 0.911-0.992, suggests that the adsorption is nearly linear. herts.ac.uk The adsorption behavior of proquinazid does not appear to be sensitive to pH. herts.ac.uk

The processes of adsorption and desorption are interconnected; a substance that is strongly sorbed to soil particles will have a reduced potential for being released back into the soil solution. awsjournal.org Soil properties such as pH and organic matter content are critical factors that influence the adsorption and desorption of chemical compounds. nih.gov For instance, acidic soil conditions have been shown to favor the adsorption of certain organic contaminants. nih.gov Desorption rates can vary significantly depending on the soil type and the initial concentration of the substance. asacim.org.ar

Interactive Data Table: Proquinazid Adsorption/Desorption in Soil

| Parameter | Value | Source & Quality | Interpretation |

| Freundlich Kf (mL g⁻¹) | 185.6 | EU regulatory data herts.ac.uk | Non-mobile |

| Freundlich Kf range (mL g⁻¹) | 105.8-330.0 | EU 2022 dossier herts.ac.uk | |

| Koc (mL g⁻¹) | 13073 | EU regulatory data herts.ac.uk | Non-mobile |

| Koc range (mL g⁻¹) | 8850-17636 | EU 2022 dossier herts.ac.uk | |

| Freundlich 1/n | 0.939 | EU regulatory data herts.ac.uk | |

| Freundlich 1/n range | 0.911-0.992 | EU 2022 dossier herts.ac.uk | |

| pH sensitivity | No | EU regulatory data herts.ac.uk |

Leaching and Runoff Potentials in Agricultural Settings

The potential for a pesticide to move through the soil profile and contaminate groundwater (leaching) or be carried off-site by surface water (runoff) is a key consideration in its environmental risk assessment. The leaching potential is influenced by the pesticide's properties, soil characteristics, site conditions, and management practices. wa.gov

Based on its high Koc value, proquinazid has a low potential for leaching. herts.ac.uk The GUS (Groundwater Ubiquity Score) leaching potential index for proquinazid is calculated to be -0.16, which is interpreted as low leachability. herts.ac.uk The SCI-GROW groundwater index, which estimates the concentration in groundwater for a 1 kg ha⁻¹ application rate, is 5.35 X 10⁻⁰³ μg l⁻¹, further indicating a low risk. herts.ac.uk It is important to note that estimated concentrations for chemicals with Koc values greater than 9995 ml g⁻¹ are considered beyond the typical scope of this model. herts.ac.uk

Runoff and drainage are other pathways for pesticide transport into surface water. bund.de The movement of a chemical away from the application site generally leads to its dissipation in the water column through processes like dilution, degradation, volatilization, and adsorption. whiterose.ac.uk However, in the context of chemical mixtures, the highest risk may not always be at the edge of the field. whiterose.ac.uk

Interactive Data Table: Proquinazid Leaching Potential

| Parameter | Value | Source | Interpretation |

| GUS leaching potential index | -0.16 | Calculated herts.ac.uk | Low leachability |

| SCI-GROW groundwater index (μg l⁻¹) | 5.35 X 10⁻⁰³ | Calculated herts.ac.uk | Low risk |

Volatilization and Photolytic Degradation Processes in the Environment

Volatilization, the process of a substance converting from a solid or liquid to a gas, can be a significant route of environmental dissipation for some pesticides. Similarly, photolytic degradation, the breakdown of a chemical by light, can also contribute to its environmental persistence. nih.govnih.gov

In the case of proquinazid, soil photolysis studies have been conducted. The half-life (DT50) for degradation under continuous irradiation was found to be 15.5 days, which is faster than the 82-day DT50 observed in non-irradiated conditions. When corrected for degradation in the dark, the soil photolysis DT50 for proquinazid is 19 days of continuous irradiation, which is equivalent to approximately 38 days of natural sunlight. Information on the photochemical oxidative DT50 in air, a surrogate measure for air degradation, is not typically measured directly. herts.ac.uk

Bioavailability and Systemic Distribution in Agroecosystems (excluding adverse effects)

The bioavailability of a pesticide refers to the fraction of the applied dose that is available for uptake by organisms. Once absorbed, its systemic distribution within the plant is a key factor in its efficacy.

Studies in rats have shown that proquinazid is almost completely absorbed after oral administration at both low (1 mg/kg bw) and high (20 mg/kg bw) doses. Peak plasma concentrations were reached between 4-10 hours, and the radiolabeled compound was widely distributed throughout the body.

In plants, the redistribution of some fungicides in the vapor phase can be important for their activity, as complete leaf coverage is rarely achieved in practice. While specific data on the systemic distribution of Proquinazid D7 in plants from the provided search results is limited, the general principles of pesticide uptake and translocation in agroecosystems apply. The movement of herbicides within the soil can significantly impact their effectiveness. awsjournal.org

Structure Activity Relationship Sar Studies and Analogue Design

Influence of Deuteration on Biological Activity and Specificity

Proquinazid (B71954) D7 is the deuterium-labeled form of Proquinazid, specifically 6-Iodo-2-(propoxy-d7)-3-propyl-4(3H)-quinazolinone. medchemexpress.commedchemexpress.com In this isotopologue, the seven hydrogen atoms on the 2-propoxy group of Proquinazid are replaced with deuterium (B1214612). While specific comparative biological activity studies between Proquinazid and Proquinazid D7 are not extensively detailed in publicly available literature, the influence of deuteration on a molecule's activity can be understood through the principles of the kinetic isotope effect (KIE). nih.gov

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. unam.mxlibretexts.org The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. unam.mx Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond. unam.mx

In the context of fungicides like Proquinazid, a primary route of metabolism often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes. By replacing hydrogen with deuterium at metabolically active sites, such as the propoxy group, the rate of metabolic degradation can be reduced. This can potentially lead to:

Extended Half-Life: Slower metabolism may prolong the compound's presence and bioavailability at the target site.

Preserved Potency: Deuterated compounds are generally expected to retain a similar biochemical potency and selectivity to their non-deuterated counterparts, as the shape and electronic properties of the molecule are not significantly altered. nih.gov

Therefore, while this compound is primarily used as an internal standard for analytical and residue analysis, its deuteration at the propoxy group could theoretically confer altered pharmacokinetic properties compared to the parent compound, though its fundamental fungicidal mechanism and specificity would be expected to remain the same. sigmaaldrich.com

SAR Studies of Proquinazid Analogues and Derivatives

The development of Proquinazid emerged from extensive structure-activity relationship (SAR) studies on the quinazolin-4-one scaffold. acs.orgacs.org These studies systematically explored how modifications to different parts of the molecule influence its fungicidal potency, particularly against powdery mildew. acs.org

Key SAR findings for the quinazolinone class of fungicides include:

The Quinazolinone Core: This heterocyclic system is the foundational scaffold for the biological activity.

Substitution at Position 2: The discovery process for Proquinazid revealed that a 2-alkoxy group is critical for high fungicidal activity. Optimization of the alkoxy chain length was a key step in enhancing potency. acs.orgresearchgate.net

Substitution at Position 3: An N-alkyl group at this position is essential. SAR studies showed that small alkyl groups, such as a propyl group, are optimal for activity. The presence of the N-propyl group in Proquinazid is a result of this optimization. acs.orgacs.org

Substitution at Position 6: The nature and position of substituents on the benzo ring are crucial. Halogenation at position 6 was found to significantly increase fungicidal activity. nih.govijmpr.in Proquinazid features an iodine atom at this position, which was found to be optimal during its development. acs.orgacs.org Studies on other 6-iodo-quinazolinone derivatives confirm the importance of this feature for antimicrobial action. tandfonline.combohrium.com

Research into novel quinazolinone derivatives continues to build on these principles. For instance, studies on quinazolinone-2-carbohydrazide derivatives have yielded compounds with potent, broad-spectrum antifungal activity. acs.orgnih.gov The table below summarizes the activity of selected Proquinazid analogues and other quinazolinone derivatives against various fungal pathogens.

Table 1: Fungicidal Activity (EC₅₀) of Selected Quinazolinone Derivatives. Data sourced from acs.orgnih.gov.

Computational Chemistry Approaches in SAR Analysis and Molecular Modeling

Computational chemistry plays a vital role in understanding the SAR of quinazolinone fungicides and in designing new, more effective compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are two prominent techniques used in this field. nih.govrsc.org

3D-QSAR studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. researchgate.net For quinazolinone derivatives, 3D-QSAR models have been developed to identify the key structural features required for antifungal activity. acs.orgnih.govnih.gov These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on quinazolinone-2-carbohydrazide derivatives showed that electrostatic effects were more critical than other effects for maintaining activity against Rhizoctonia solani. acs.org Such insights allow chemists to predict the activity of novel, unsynthesized compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. nih.gov In the context of fungicides, docking is used to simulate how a quinazolinone derivative fits into the active site of its target protein in the fungus. Studies have used molecular docking to investigate the interaction of quinazolinone analogues with target enzymes like succinate (B1194679) dehydrogenase (SDH) and cytochrome P450. acs.orgnih.govnih.gov For example, docking studies of a potent quinazolinone-2-carbohydrazide derivative (E23) confirmed its interaction with the SDH enzyme, corroborating experimental results. acs.org Similarly, semi-empirical calculations have been used to determine the partial charges on the atoms of Proquinazid to understand its electronic structure for designing haptens used in immunoassays. csic.esresearchgate.net These modeling techniques provide a molecular-level hypothesis for the compound's mechanism of action and guide the rational design of derivatives with improved binding and, consequently, higher efficacy.

Rational Design Principles for Novel Fungicidal Compounds

The development of novel fungicides based on the quinazolinone scaffold is increasingly guided by rational design principles, moving beyond traditional trial-and-error screening. These principles leverage SAR data and computational tools to create molecules with enhanced potency, selectivity, and improved environmental profiles. europa.eucsic.es

One successful strategy is pharmacophore hybridization or molecular hybridization. This approach involves combining the essential quinazolinone scaffold with other known bioactive fragments (pharmacophores) to create a single, new hybrid molecule. rsc.org The goal is to develop compounds with potentially synergistic or additive effects, or even novel mechanisms of action. Several studies have successfully applied this principle by linking the quinazolinone core to fragments like pyrazole (B372694) carbamide, hydrazide, or furan, resulting in derivatives with potent and broad-spectrum antifungal activities. acs.orgrsc.orgmdpi.com

The discovery of Proquinazid itself is a primary example of lead optimization . The process began with a lead compound that showed weak but interesting activity against powdery mildew. acs.orgacs.org Through systematic chemical modifications based on SAR principles—such as altering the substituents at positions 2, 3, and 6 of the quinazolinone ring—researchers were able to optimize the structure to yield Proquinazid, a compound with outstanding efficacy at very low application rates. acs.orgresearchgate.net

Modern rational design also focuses on identifying novel molecular targets. For example, recognizing that chitin (B13524) deacetylase (CDA) is a conserved enzyme in fungi essential for evading plant immune responses, researchers have used in silico strategies based on QSAR and molecular topology to identify novel CDA inhibitors, demonstrating a pathway to developing fungicides with new modes of action. csic.es These rational, structure-based design approaches are crucial for overcoming fungicide resistance and developing the next generation of effective crop protection agents.

Advanced Research Techniques and Future Perspectives

Integration of Omics Technologies with Deuterated Tracers in Fungal Biology

The fields of metabolomics and proteomics, collectively known as "omics" technologies, provide a comprehensive view of the molecular processes within an organism. The integration of deuterated tracers like Proquinazid (B71954) D7 with these platforms offers a powerful approach to understanding the intricate interactions between fungicides and fungi.

Metabolomics: In fungal metabolomics, researchers aim to identify and quantify the complete set of small-molecule metabolites within a fungal cell. When a fungus is exposed to Proquinazid D7, the deuterated propoxy group acts as a tracer. iaea.orgmedchemexpress.com As the fungus metabolizes the fungicide, the deuterium (B1214612) label is incorporated into various metabolic products. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can track the metabolic fate of the fungicide, identifying the specific biochemical pathways involved in its detoxification or activation. nih.govresearchgate.net This approach can reveal novel metabolic resistance mechanisms that fungi may develop against proquinazid.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common quantitative proteomics technique where cells are cultured in media containing "heavy" isotopically labeled amino acids. creative-proteomics.comisotope.comsilantes.com A similar principle can be applied using deuterated fungicides to probe changes in the fungal proteome. Upon exposure to this compound, fungal cells may upregulate or downregulate the expression of specific proteins involved in transport, metabolism, or stress response to the chemical. By comparing the proteome of fungi treated with deuterated versus non-deuterated proquinazid, researchers can pinpoint proteins that directly interact with the fungicide or are part of the response pathway. core.ac.uknih.gov

Table 1: Potential Applications of this compound in Fungal Omics

| Omics Field | Application of this compound | Potential Insights |

| Metabolomics | Tracing the metabolic fate of the fungicide | Identification of detoxification pathways, discovery of resistance biomarkers |

| Proteomics | Quantifying changes in protein expression | Identification of proteins involved in fungicide transport and metabolism |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. nih.gov The use of this compound significantly enhances the utility of NMR in studying the fungicide's mechanism of action and degradation pathways. eurl-pesticides.eu

The deuterium atoms in this compound have a distinct NMR signal compared to hydrogen, allowing for unambiguous tracking of the deuterated parts of the molecule. nih.gov When studying the degradation of proquinazid in environmental samples or within a biological system, researchers can use NMR to identify and characterize the structure of degradation products that retain the deuterated propoxy group. oxinst.com This can help in elucidating the chemical transformations that the fungicide undergoes, providing crucial information for environmental risk assessments. nih.gov Furthermore, quantitative NMR (qNMR) can be employed to precisely measure the concentration of this compound and its deuterated metabolites over time, offering a robust method for studying degradation kinetics without the need for extensive sample purification. eurl-pesticides.eu

Predictive Modeling for Environmental Fate and Biological Interactions

Predictive models are essential tools for assessing the potential environmental impact of pesticides and for understanding their interactions with biological systems. epa.govresearchgate.net Deuterated analogs like this compound play a crucial role in the development and validation of these models.

Environmental fate models aim to predict the transport, transformation, and persistence of chemicals in soil, water, and air. frontiersin.orgdefra.gov.ukacs.org By conducting laboratory or field studies with this compound, researchers can obtain precise data on its degradation rates and the formation of its transformation products. iaea.orgnih.gov This high-quality data is invaluable for calibrating and validating the accuracy of environmental fate models. For instance, the detection of deuterated metabolites in soil or water samples can confirm the predicted degradation pathways and improve the model's predictive power for the non-deuterated parent compound. epa.gov

In terms of biological interactions, molecular modeling techniques can be used to simulate the binding of proquinazid to its target proteins in fungi. While this is a computational approach, experimental data from studies with this compound can provide crucial validation points. For example, if metabolomics studies using the deuterated compound suggest a particular metabolic transformation, this information can be used to refine the parameters of the biological interaction models.

Emerging Challenges and Opportunities in Fungicide Research Utilizing Deuterated Analogs

The use of deuterated analogs like this compound in fungicide research presents both challenges and significant opportunities for future advancements.

Challenges:

Synthesis and Cost: The synthesis of isotopically labeled compounds can be complex and expensive, which may limit their widespread use in large-scale studies. acs.org

Method Development: The analytical methods for detecting and quantifying deuterated compounds and their metabolites need to be highly sensitive and specific, requiring specialized instrumentation and expertise. uobaghdad.edu.iq

Resistance Development: Fungi can develop resistance to fungicides through various mechanisms, and while deuterated analogs can help in studying these mechanisms, the dynamic nature of fungal populations presents an ongoing challenge. nih.gov

Regulatory Acceptance: While valuable for research, the data generated from studies with deuterated compounds needs to be effectively translated and accepted within regulatory frameworks for pesticide risk assessment. researchgate.net

Opportunities:

Enhanced Metabolic Stability: In some cases, deuteration can alter the metabolic stability of a molecule, a phenomenon known as the kinetic isotope effect. uobaghdad.edu.iquobaghdad.edu.iqinformaticsjournals.co.in Investigating this effect with this compound could lead to the design of new fungicide molecules with improved efficacy or reduced environmental impact.

Novel Mode of Action Discovery: By providing a clearer picture of how fungi respond to existing fungicides, research with deuterated analogs can help in identifying novel molecular targets for the development of new classes of fungicides. numberanalytics.com

Personalized Crop Protection: In the long term, a deeper understanding of fungicide-fungus interactions at the molecular level could lead to more targeted and efficient crop protection strategies, minimizing the use of broad-spectrum chemicals.

Improved Risk Assessment: The precise data obtained from studies using deuterated compounds can lead to more accurate and reliable environmental and human health risk assessments for new and existing fungicides.

Q & A

Q. What analytical methods are recommended for quantifying Proquinazid D7 in complex biological or environmental matrices?

this compound is typically quantified using chromatographic (e.g., HPLC, LC-MS) and immunochemical methods. Chromatographic approaches provide high specificity and reproducibility, while immunochemical assays (e.g., competitive ELISA) offer rapid screening with IC50 values in the low nM range. For example, cross-reactive antibodies generated via Sonogashira cross-coupling chemistry enable sensitive detection, as validated in blind-spiked must samples . Standard curves are often fitted to a four-parameter logistic equation to determine assay sensitivity (IC50) .

Q. How should researchers design experiments to validate antibody specificity for this compound in immunoassays?

Methodological steps include:

- Synthesizing haptens with varied spacer-arm rigidity to assess structural effects on antibody recognition .

- Testing cross-reactivity against structurally similar compounds using indirect competitive assays .

- Validating results against chromatographic methods (e.g., LC-MS) to confirm accuracy in spiked samples .

Q. What are the critical parameters for preparing standard curves in this compound quantification?

Key parameters include:

Q. How can researchers ensure reproducibility in this compound synthesis for immunogen development?

Document reaction conditions (e.g., catalyst ratios, temperature) and characterize intermediates via NMR/mass spectrometry. Rigorous purification (e.g., column chromatography) and covalent conjugation to carrier proteins (e.g., BSA) are essential for consistent immunogen quality .

Q. What reporting standards should be followed when publishing this compound analytical data?

Q. How can researchers resolve contradictions between immunochemical and chromatographic data for this compound?

Strategies include:

- Conducting a principal contradiction analysis to identify dominant error sources (e.g., matrix effects in immunoassays vs. ionization suppression in LC-MS) .

- Validating both methods using certified reference materials and spiked recovery studies .

- Reporting uncertainty margins (e.g., %RSD) and cross-method correlation coefficients .

Q. What experimental approaches optimize the sensitivity of this compound immunoassays?

Advanced optimization involves:

Q. How should researchers integrate this compound data into broader ecological or pharmacological studies?

Frameworks include:

Q. What methodologies address cross-reactivity challenges in this compound immunoassays?

Solutions involve:

Q. How can researchers design longitudinal studies to track this compound degradation in environmental samples?

Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.